

In Vitro Characterization of **SYY-B085-1**: A Technical Overview

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Compound of Interest

Compound Name: **SYY-B085-1**

Cat. No.: **B15144177**

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This technical guide provides an overview of the in vitro characterization of **SYY-B085-1**, a novel small molecule inhibitor of histone acetyltransferases (HATs). The information presented herein is based on publicly available data, primarily from patent documentation WO2019201291A1, which identifies **SYY-B085-1** as a potent inhibitor of this enzyme class.

Due to the proprietary nature of this compound, specific quantitative data, such as IC50 values against various HAT enzymes and detailed cell-based assay results, are not publicly accessible at this time. Consequently, this document will focus on the established role of **SYY-B085-1** as a HAT inhibitor, the general methodologies used to characterize such compounds, and the potential signaling pathways it may influence.

Core Activity: Histone Acetyltransferase Inhibition

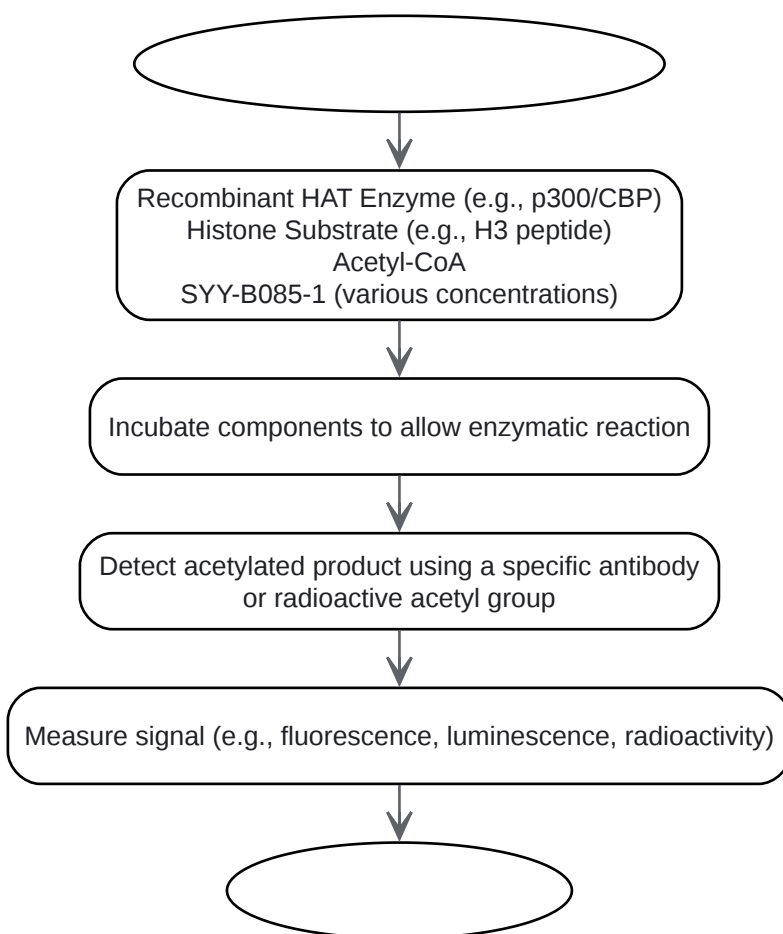
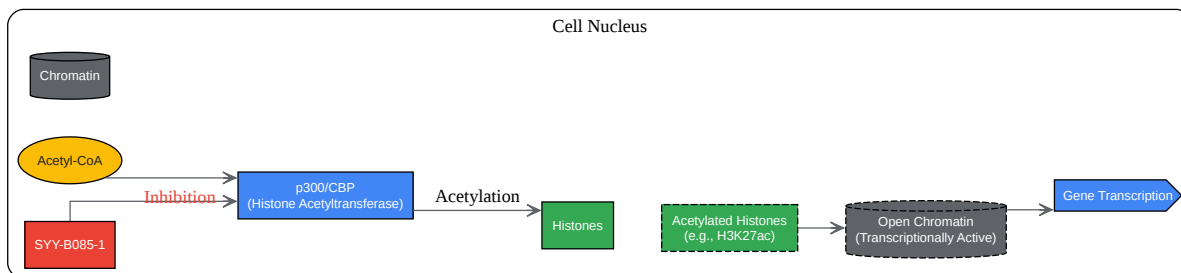
SYY-B085-1 has been identified as an inhibitor of histone acetyltransferases (HATs).^{[1][2][3]} HATs are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription.

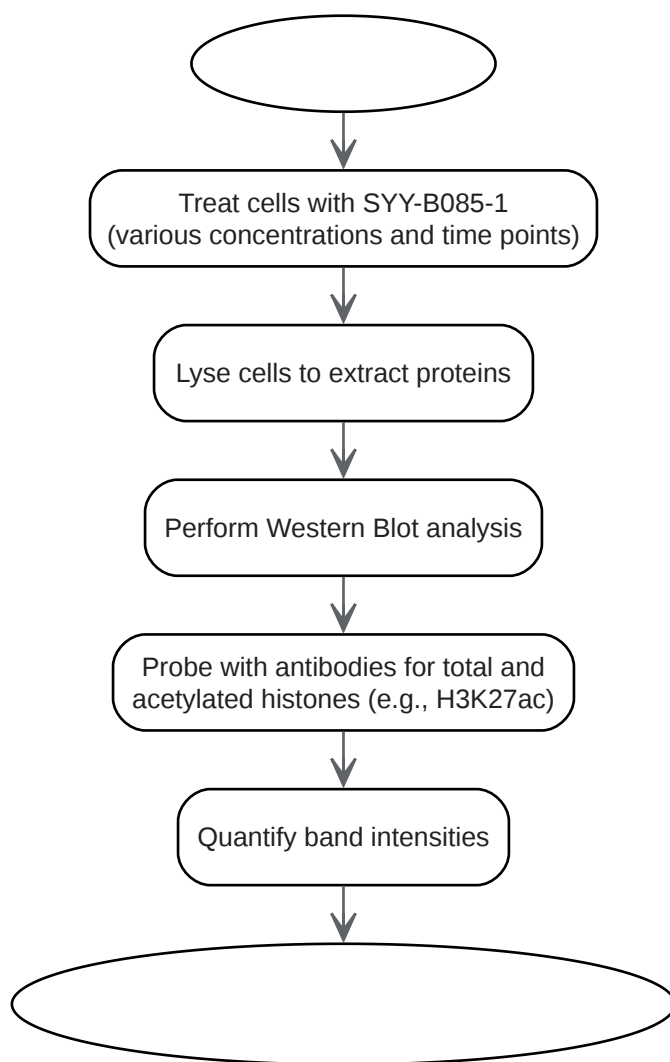
The inhibition of HATs by compounds like **SYY-B085-1** can therefore lead to a condensed chromatin state, resulting in the transcriptional repression of target genes. This mechanism is

of significant interest in drug development, particularly in oncology, where aberrant HAT activity is often implicated in tumorigenesis.

Postulated Mechanism of Action and Signaling Pathway

As a HAT inhibitor, **SYN-B085-1** is expected to primarily target the catalytic activity of HAT enzymes, with a high likelihood of activity against the p300/CBP family of acetyltransferases, which are common targets for this class of inhibitors. The inhibition of p300/CBP would lead to a decrease in the acetylation of key histone marks, such as H3K27ac, and non-histone proteins involved in transcriptional regulation.





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References

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- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B026 (SYY-B085-1) | p300/CBP histone acetyltransferases (HAT) | CAS 2379416-47-2 | SYY-B085-1 | HAT抑制剂 | 美国InvivoChem [invivochem.cn]
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